(+)-Pentazocine succinate

Catalog No.
S13270642
CAS No.
124819-26-7
M.F
C23H33NO5
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Pentazocine succinate

CAS Number

124819-26-7

Product Name

(+)-Pentazocine succinate

IUPAC Name

butanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m1./s1

InChI Key

KFPNZIZLGZZGHO-NMVCJIEOSA-N

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O

(+)-Pentazocine succinate is a synthetic opioid analgesic primarily used for the management of moderate to severe pain. It is a member of the benzomorphan class of compounds and is known for its unique pharmacological profile, acting as both an agonist and antagonist at various opioid receptors. Specifically, it predominantly activates kappa-opioid receptors while antagonizing mu-opioid receptors, which differentiates it from traditional opioids like morphine and oxycodone . This dual action contributes to its analgesic properties while also mitigating some of the side effects commonly associated with mu-opioid receptor agonists, such as respiratory depression.

, (+)-pentazocine can undergo various transformations typical for amines and esters, including:

  • Hydrolysis: The succinate ester can be hydrolyzed in the presence of water or acidic conditions to release pentazocine and succinic acid.
  • Oxidation: The tertiary amine can be oxidized to form N-oxides under specific conditions.
  • Alkylation: The nitrogen atom can participate in alkylation reactions, which may modify its pharmacological properties.

(+)-Pentazocine exhibits significant biological activity through its interaction with opioid receptors. Its primary mechanism involves:

  • Kappa-opioid receptor agonism: This action contributes to its analgesic effects without the severe side effects typical of mu-opioid receptor agonists.
  • Mu-opioid receptor antagonism: This property helps reduce the risk of addiction and respiratory depression, making it a safer alternative in certain clinical scenarios .

Research indicates that (+)-pentazocine may also influence dopamine pathways, potentially offering benefits in treating conditions like bipolar disorder by ameliorating manic symptoms through kappa-opioid receptor activation .

The synthesis of (+)-pentazocine typically involves multi-step organic reactions starting from simple precursors. Common methods include:

  • Formation of the piperidine ring: This is often achieved through cyclization reactions involving appropriate aldehydes or ketones.
  • Alkylation: Introducing substituents on the nitrogen atom to create the desired pharmacophore.
  • Salt formation: Reacting the base form with succinic acid to produce the succinate salt, enhancing solubility for pharmaceutical applications.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

(+)-Pentazocine succinate is primarily used in clinical settings as an analgesic for managing pain. Its unique receptor profile allows it to be effective in situations where traditional opioids may pose a higher risk of adverse effects. Specific applications include:

  • Pain management: Particularly in patients who may not tolerate standard opioids due to side effects or risk factors.
  • Bipolar disorder treatment: Investigational studies suggest potential efficacy in reducing manic symptoms without exacerbating psychosis .

Interaction studies have shown that (+)-pentazocine may have significant interactions with other medications, particularly those affecting the central nervous system. Key findings include:

  • Increased risk of respiratory depression when combined with other CNS depressants such as benzodiazepines or alcohol .
  • Potential interactions with medications that alter serotonin levels, which could lead to serotonin syndrome if not monitored closely .

Clinicians must carefully evaluate patient medication regimens to avoid adverse interactions when prescribing (+)-pentazocine.

Several compounds share structural or functional similarities with (+)-pentazocine. Below is a comparison highlighting their unique characteristics:

CompoundOpioid Receptor ActionUnique Features
TramadolAgonist at mu-opioid receptors; inhibits serotonin reuptakeDual mechanism involving serotonin modulation
NalbuphineAgonist at kappa-opioid receptors; antagonist at mu-opioid receptorsUsed primarily for pain relief with less addictive potential
ButorphanolAgonist at kappa-opioid receptors; partial agonist at mu-opioid receptorsCommonly used in anesthesia and postoperative pain management

(+)-Pentazocine stands out due to its specific receptor activity profile that balances analgesia with a lower risk of respiratory depression compared to traditional opioids, making it a valuable option in pain management strategies.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

403.23587315 g/mol

Monoisotopic Mass

403.23587315 g/mol

Heavy Atom Count

29

UNII

1LFU4I0IML

Dates

Last modified: 08-10-2024

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